![molecular formula C11H16BrN B181006 N-(3-bromobenzyl)-N-isobutylamine CAS No. 869949-43-9](/img/structure/B181006.png)
N-(3-bromobenzyl)-N-isobutylamine
Overview
Description
N-(3-bromobenzyl)-N-isobutylamine is an organic compound that features a bromobenzyl group attached to an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-N-isobutylamine typically involves the reaction of 3-bromobenzyl chloride with isobutylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-N-isobutylamine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include amine oxides and other oxidized derivatives.
Reduction: Products include secondary and tertiary amines.
Scientific Research Applications
N-(3-bromobenzyl)-N-isobutylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-N-isobutylamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to specific sites, while the isobutylamine moiety can interact with active sites or catalytic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromobenzyl)-N-methylamine
- N-(3-bromobenzyl)-N-ethylamine
- N-(3-bromobenzyl)-N-propylamine
Uniqueness
N-(3-bromobenzyl)-N-isobutylamine is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and binding affinity compared to other similar compounds, making it a valuable compound for specific applications in research and industry.
Biological Activity
N-(3-bromobenzyl)-N-isobutylamine is an organic compound characterized by its bromobenzyl group attached to an isobutylamine moiety. While the specific biological activity of this compound has not been extensively documented, related compounds often exhibit significant pharmacological properties. This article aims to explore the potential biological activities of this compound, drawing from available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C11H14BrN
- Molecular Weight : 244.14 g/mol
- Classification : Secondary amine
The presence of a bromine atom on the benzyl ring may influence the compound's reactivity and interactions with biological systems, potentially enhancing its pharmacological profile.
Biological Activity Overview
Despite limited direct studies on this compound, its structural analogs have been associated with various biological activities, including:
- Antimicrobial Properties : Compounds with similar structures often demonstrate antimicrobial effects against a range of pathogens.
- Anticancer Activity : Some secondary amines are known to exhibit anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The bromobenzyl group can interact with enzymes and receptors, potentially inhibiting their functions.
- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological molecules, influencing their stability and activity.
Table 1: Summary of Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
N-benzyl derivatives | Anticancer | |
Quinuclidin derivatives | Enzyme substrates |
Case Studies
-
Anticancer Studies :
- A study on similar compounds indicated that brominated benzyl derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism involved apoptosis and cell cycle arrest, suggesting that this compound may have similar effects pending further investigation.
-
Antimicrobial Activity :
- Research on related amines has shown promising results in inhibiting bacterial growth. For instance, secondary amines have been tested against various bacterial strains, indicating potential for development as antimicrobial agents.
Future Research Directions
Given the preliminary insights into the biological activities associated with this compound, future research should focus on:
- In Vitro Studies : Conducting detailed in vitro assays to evaluate the compound's efficacy against specific cancer cell lines and microbial pathogens.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure impact biological activity to optimize the compound for therapeutic applications.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSYRXACIOOTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359470 | |
Record name | N-(3-bromobenzyl)-N-isobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869949-43-9 | |
Record name | 3-Bromo-N-(2-methylpropyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869949-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-bromobenzyl)-N-isobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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